molecular formula C19H21N3O2S B3643001 1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Cat. No.: B3643001
M. Wt: 355.5 g/mol
InChI Key: XFXKDZUSBLJFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a piperidine ring, a common feature in many pharmaceutical drugs . The phenoxyphenyl group suggests the presence of a benzene ring, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of the piperidine ring and the phenoxyphenyl group. These groups could potentially have interesting interactions, but without specific data or a detailed molecular model, it’s difficult to analyze the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the amine and carbonyl groups suggest that it could participate in reactions such as condensation or nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Many drugs with a piperidine ring are active in the central nervous system, but this is highly dependent on the specific structure and functional groups of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and following proper procedures for storage and disposal .

Properties

IUPAC Name

1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-18(23)14-10-12-22(13-11-14)19(25)21-15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H2,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXKDZUSBLJFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
Reactant of Route 3
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-{[(4-phenoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.